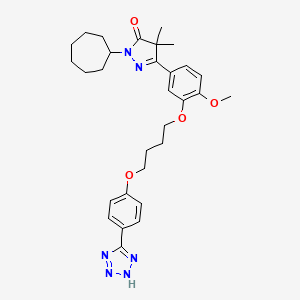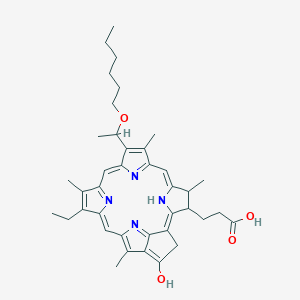
Hpph
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a, commonly referred to as HPPH, is a second-generation photosensitizer used in photodynamic therapy (PDT). This compound is a derivative of pyropheophorbide-α and has shown promising results in clinical trials for various tumors . Photodynamic therapy is a non-invasive treatment method that involves the use of photosensitizers, light, and reactive oxygen species to kill cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a involves the derivatization of pyropheophorbide-α. The process typically includes the following steps :
Linking Pyropheophorbide-a with 5-ALA: This step produces an intermediate compound.
Coupling with Different Chemical Groups: The intermediate compound is then coupled with various chemical groups such as methyloxyethyl, ethyloxyethyl, n-propyloxyethyl, and others to produce the final product.
Industrial Production Methods
Industrial production of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a often involves large-scale preparative liquid chromatography (HPLC) for the isolation and purification of the compound . This method ensures high purity and yield, which is crucial for its application in photodynamic therapy.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by light exposure in the presence of oxygen.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves light exposure and oxygen.
Reduction: Often involves the use of reducing agents such as sodium borohydride.
Substitution: Various chemical groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a has a wide range of scientific research applications, including :
Chemistry: Used as a photosensitizer in photodynamic studies.
Biology: Investigated for its effects on cellular processes and interactions.
Medicine: Primarily used in photodynamic therapy for the treatment of various cancers.
Wirkmechanismus
The mechanism of action of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a involves its activation by light, leading to the production of reactive oxygen species (ROS). These ROS cause damage to cellular components, ultimately leading to cell death . The compound primarily targets cancer cells due to its preferential accumulation in tumor tissues .
Vergleich Mit ähnlichen Verbindungen
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a is compared with other photosensitizers such as Photofrin and iso-HPPH . While Photofrin is the only FDA-approved drug for photodynamic therapy, it has certain disadvantages such as prolonged skin photosensitivity and less optimal photophysical properties . Iso-HPPH, on the other hand, exhibits lower skin phototoxicity and enhanced tissue penetration compared to 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a .
List of Similar Compounds
Photofrin: A first-generation photosensitizer.
Iso-HPPH: A derivative with improved properties.
HPPH-ME: Another derivative with different functional groups.
Eigenschaften
IUPAC Name |
3-[11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBADHCONCMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)
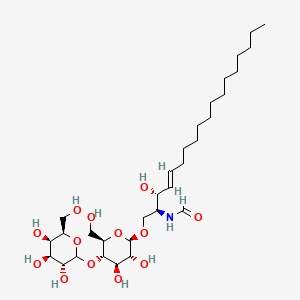
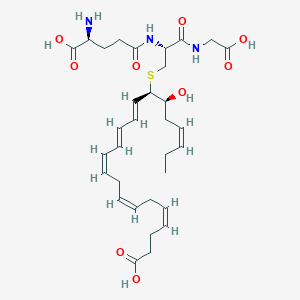
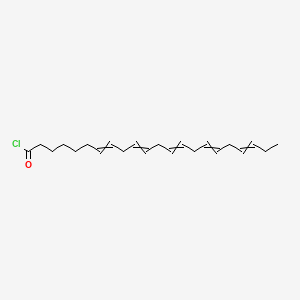
![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
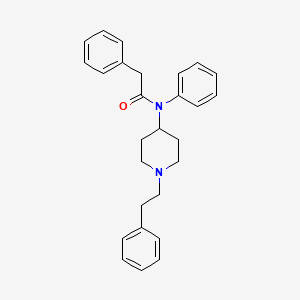
methanone](/img/structure/B10779199.png)

